Cas no 83152-22-1 (Phosphonium, (6-bromohexyl)triphenyl-, bromide)

Phosphonium, (6-bromohexyl)triphenyl-, bromide structure
83152-22-1 structure
Nome del prodotto:Phosphonium, (6-bromohexyl)triphenyl-, bromide
Numero CAS:83152-22-1
MF:C24H27Br2P
MW:506.252946138382
CID:677247
PubChem ID:11762898

Phosphonium, (6-bromohexyl)triphenyl-, bromide Proprietà chimiche e fisiche

Nomi e identificatori

    • Phosphonium, (6-bromohexyl)triphenyl-, bromide
    • 6-bromohexyl(triphenyl)phosphanium,bromide
    • Phosphonium, (6-bromohexyl)triphenyl-, bromide (9CI)
    • (6-Bromohexyl)triphenylphosphonium bromide
    • MITOCHONDRIA-TARGETING PROBE BUILDING BLOCK
    • (6-Bromohexyl)triphenylphosphoniumbromide
    • SCHEMBL18115145
    • (6-BROMOHEXYL)TRIPHENYLPHOSPHANIUM BROMIDE
    • 83152-22-1
    • DTXSID70471980
    • 6-bromohexyl(triphenyl)phosphanium;bromide
    • F73519
    • Inchi: 1S/C24H27BrP.BrH/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,1-2,12-13,20-21H2;1H/q+1;/p-1
    • Chiave InChI: RJXLPJGHUJHULP-UHFFFAOYSA-M
    • Sorrisi: [Br-].BrCCCCCC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 506.01966g/mol
  • Massa monoisotopica: 504.02171g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 9
  • Complessità: 319
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0Ų

Phosphonium, (6-bromohexyl)triphenyl-, bromide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
Y1252786-1g
Phosphonium, (6-bromohexyl)triphenyl-, bromide
83152-22-1 95%
1g
$195 2024-06-07
1PlusChem
1P005A4I-5g
Phosphonium, (6-bromohexyl)triphenyl-, bromide
83152-22-1 95%
5g
$697.00 2023-12-16
Aaron
AR005ACU-250mg
Phosphonium, (6-bromohexyl)triphenyl-, bromide
83152-22-1 95%
250mg
$66.00 2025-02-12
Aaron
AR005ACU-1g
Phosphonium, (6-bromohexyl)triphenyl-, bromide
83152-22-1 95%
1g
$164.00 2025-02-12
eNovation Chemicals LLC
Y1252786-250mg
Phosphonium, (6-bromohexyl)triphenyl-, bromide
83152-22-1 95%
250mg
$115 2024-06-07
1PlusChem
1P005A4I-100mg
Phosphonium, (6-bromohexyl)triphenyl-, bromide
83152-22-1 95%
100mg
$43.00 2023-12-16
eNovation Chemicals LLC
Y1252786-5g
Phosphonium, (6-bromohexyl)triphenyl-, bromide
83152-22-1 95%
5g
$695 2025-02-20
eNovation Chemicals LLC
Y1252786-5g
Phosphonium, (6-bromohexyl)triphenyl-, bromide
83152-22-1 95%
5g
$695 2025-02-28
eNovation Chemicals LLC
Y1252786-100mg
Phosphonium, (6-bromohexyl)triphenyl-, bromide
83152-22-1 95%
100mg
$85 2025-02-28
eNovation Chemicals LLC
Y1252786-250mg
Phosphonium, (6-bromohexyl)triphenyl-, bromide
83152-22-1 95%
250mg
$120 2025-02-28

Phosphonium, (6-bromohexyl)triphenyl-, bromide Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Toluene ,  Water ;  12 h, 85 °C
Riferimento
Synthesis and Biological Characterization of New Aminophosphonates for Mitochondrial pH Determination by 31P NMR Spectroscopy
Culcasi, Marcel; et al, Journal of Medicinal Chemistry, 2013, 56(6), 2487-2499

Synthetic Routes 2

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  4 h, reflux
2.1 Reagents: Hydrogen bromide Solvents: Water ;  5 h, reflux
Riferimento
Phosphonioalkylthiosulfate zwitterions-new masked thiol ligands for the formation of cationic functionalised gold nanoparticles
Ju-Nam, Yon; et al, Organic & Biomolecular Chemistry, 2006, 4(23), 4345-4351

Synthetic Routes 3

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  48 h, reflux
2.1 Reagents: Hydrogen bromide Solvents: Toluene ,  Water ;  12 h, 85 °C
Riferimento
Synthesis and Biological Characterization of New Aminophosphonates for Mitochondrial pH Determination by 31P NMR Spectroscopy
Culcasi, Marcel; et al, Journal of Medicinal Chemistry, 2013, 56(6), 2487-2499

Synthetic Routes 4

Condizioni di reazione
1.1 5.5 h, 90 °C
Riferimento
Radical cation Diels-Alder reactions of arylidene cycloalkanes
Nakayama, Kaii; et al, Beilstein Journal of Organic Chemistry, 2022, 18, 1100-1106

Synthetic Routes 5

Condizioni di reazione
1.1 6 h, 90 °C
Riferimento
Development of a Mitochondria-Targeted Hsp90 Inhibitor Based on the Crystal Structures of Human TRAP1
Lee, Changwook; et al, Journal of the American Chemical Society, 2015, 137(13), 4358-4367

Synthetic Routes 6

Condizioni di reazione
1.1 Solvents: Benzene
Riferimento
Unsymmetrical bisphosphorus compounds. Routes to the successful preparation of bis(phosphines), Ph2P(CH2)nPR2 (n = 6, 8; R = Me, Et)
Hill, William E.; et al, Inorganica Chimica Acta, 1988, 146(1), 111-14

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Water ;  5 h, reflux
Riferimento
Phosphonioalkylthiosulfate zwitterions-new masked thiol ligands for the formation of cationic functionalised gold nanoparticles
Ju-Nam, Yon; et al, Organic & Biomolecular Chemistry, 2006, 4(23), 4345-4351

Phosphonium, (6-bromohexyl)triphenyl-, bromide Raw materials

Phosphonium, (6-bromohexyl)triphenyl-, bromide Preparation Products

Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.